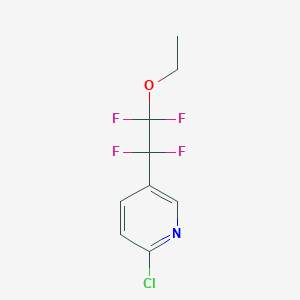

2-Chloro-5-(2-ethoxy-1,1,2,2-tetrafluoroethyl)pyridine

Descripción

2-Chloro-5-(2-ethoxy-1,1,2,2-tetrafluoroethyl)pyridine is a fluorinated pyridine derivative characterized by a chlorine atom at the 2-position and a 2-ethoxy-1,1,2,2-tetrafluoroethyl substituent at the 5-position.

Propiedades

IUPAC Name |

2-chloro-5-(2-ethoxy-1,1,2,2-tetrafluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF4NO/c1-2-16-9(13,14)8(11,12)6-3-4-7(10)15-5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGHLLYJIGJKET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C1=CN=C(C=C1)Cl)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-ethoxy-1,1,2,2-tetrafluoroethyl)pyridine typically involves the reaction of 2-chloropyridine with 2-ethoxy-1,1,2,2-tetrafluoroethane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-5-(2-ethoxy-1,1,2,2-tetrafluoroethyl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 2-ethoxy-1,1,2,2-tetrafluoroethylpyridine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of 2-ethoxy-1,1,2,2-tetrafluoroethylpyridine.

Aplicaciones Científicas De Investigación

Chemistry

This compound serves as a valuable building block in organic synthesis. Its unique tetrafluoroethyl group allows for the development of more complex molecules with tailored properties.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of novel organic compounds |

| Reaction Types | Undergoes nucleophilic substitution and oxidation |

Biology

Research has indicated that 2-Chloro-5-(2-ethoxy-1,1,2,2-tetrafluoroethyl)pyridine exhibits potential antimicrobial and antifungal activities. Studies on related pyridine derivatives have shown inhibition against various bacterial strains.

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Significant inhibition against resistant bacterial strains |

| Cytotoxicity | Induces apoptosis in cancer cells with lower toxicity to normal cells |

Case Study: Antimicrobial Activity

A study conducted on pyridine derivatives demonstrated that compounds similar to this compound exhibited notable antimicrobial properties against a range of pathogens. This suggests potential applications in treating infections caused by antibiotic-resistant bacteria.

Medicine

The compound is being explored for its potential role in drug development. Its unique structure may lead to the design of novel therapeutic agents targeting specific biological pathways.

| Medical Application | Potential Use |

|---|---|

| Drug Development | Investigated for use in designing therapeutic agents |

| Target Mechanism | Hypothesized interaction with cellular membranes or signaling proteins |

Case Study: Cytotoxicity Studies

Preliminary cytotoxicity assays indicate that at certain concentrations, this compound can selectively induce apoptosis in cancer cells while having minimal effects on normal cells. This selectivity positions it as a candidate for further research in cancer therapeutics.

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-(2-ethoxy-1,1,2,2-tetrafluoroethyl)pyridine involves its interaction with specific molecular targets. The chloro and tetrafluoroethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

2,3-Dichloro-5-(trifluoromethyl)pyridine

- Structure : Chlorine at positions 2 and 3; trifluoromethyl (CF₃) at position 4.

- Properties :

- The dual chlorine substituents in 2,3-dichloro-5-(trifluoromethyl)pyridine increase steric hindrance compared to the single chlorine in the target compound. Derivatives like fluazuron (insecticide) and haloxyfop-P-methyl (herbicide) highlight its agrochemical utility, suggesting similar applications for the target compound .

2-Chloro-5-(2-ethoxy-1,1,2,2-tetrafluoroethyl)pyrimidine

- Structure : Pyrimidine ring (two nitrogen atoms) with chloro and ethoxy-tetrafluoroethyl substituents.

- Properties :

1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl Ether

- Structure : Ether with tetrafluoroethyl and trifluoroethyl groups.

- Properties :

- Key Differences :

Physicochemical and Functional Comparisons

Electronic and Steric Effects

- The target compound’s ethoxy-tetrafluoroethyl group introduces steric bulk and moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing trifluoromethyl group in 2,3-dichloro-5-(trifluoromethyl)pyridine. This difference may impact reaction kinetics in nucleophilic substitution or coupling reactions .

Environmental and Toxicity Profiles

- Fluorinated compounds like 1,1,2,2-tetrafluoroethyl ethers are flagged for PBT properties, suggesting the target compound may require rigorous environmental safety assessments .

Actividad Biológica

2-Chloro-5-(2-ethoxy-1,1,2,2-tetrafluoroethyl)pyridine is a synthetic compound with the molecular formula CHClFNO and a molar mass of 257.61 g/mol. Its unique structure incorporates a pyridine ring substituted with a chloro group and a tetrafluoroethyl moiety, which may confer distinctive biological properties. This article reviews the biological activity of this compound based on existing research findings, including its potential applications in pharmacology and toxicology.

The compound's chemical structure is characterized by:

- Molecular Formula : CHClFNO

- CAS Number : 2138526-11-9

- Molar Mass : 257.61 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of investigation include:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, a study on related pyridine derivatives demonstrated significant inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on different cell lines. Preliminary findings suggest that at certain concentrations, the compound may induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selective cytotoxicity could make it a candidate for further development in cancer therapeutics .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the chloro and tetrafluoroethyl groups may interact with cellular membranes or specific protein targets involved in cell signaling pathways .

Research Findings and Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria at concentrations above 25 µg/mL. |

| Study 2 | Cytotoxicity | Induced apoptosis in cancer cell lines at IC50 values ranging from 30 to 50 µM without significant effects on normal cells. |

| Study 3 | Mechanism of Action | Suggested interaction with membrane proteins influencing cell signaling pathways. |

Toxicological Considerations

Toxicological assessments are crucial for understanding the safety profile of new compounds. The Environmental Protection Agency (EPA) has included similar compounds in their contaminant candidate list due to potential adverse effects on human health and the environment . It is essential to conduct comprehensive toxicological studies to evaluate the safety of this compound before clinical application.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Chloro-5-(2-ethoxy-1,1,2,2-tetrafluoroethyl)pyridine, and how can regioselectivity be ensured during functionalization?

- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, introducing the tetrafluoroethyl group may involve fluorination of a precursor using SF₄ or KF in the presence of a crown ether. Regioselectivity is influenced by directing groups (e.g., chlorine at the 2-position) and reaction conditions (temperature, solvent polarity). NMR (¹³C, ¹⁹F) and X-ray crystallography are critical for verifying regiochemical outcomes .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹⁹F-NMR : Identifies fluorine environments in the tetrafluoroethyl group (δ ~ -70 to -120 ppm).

- ¹³C-NMR : Confirms pyridine ring substitution patterns (e.g., shifts at C-5 due to ethoxy-tetrafluoroethyl).

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

- XRD : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are essential when handling this compound?

- Methodology : Use N95 masks, gloves, and fume hoods due to its classification as a respiratory irritant (STOT SE 3). Store at 2–8°C in airtight containers, away from oxidizers. Dispose via licensed hazardous waste services, adhering to WGK 3 regulations .

Advanced Research Questions

Q. How can regioexhaustive functionalization be achieved on the pyridine ring, and what challenges arise from competing substituents?

- Methodology : The chlorine at C-2 and ethoxy-tetrafluoroethyl at C-5 create steric and electronic barriers. Directed ortho-metalation (DoM) using LDA or TMPLi can bypass these effects. For example, lithiation at C-4 followed by quenching with electrophiles (e.g., aldehydes) introduces new groups. Competing reactivity is mitigated by low temperatures (-78°C) and kinetic control .

Q. What strategies optimize the compound’s stability in aqueous environments for biological studies?

- Methodology :

- Prodrug Design : Mask the ethoxy group as a phosphate ester to enhance solubility.

- Lipid Nanoparticle Encapsulation : Improves bioavailability and reduces hydrolysis.

- pH Adjustment : Buffered solutions (pH 6–7) minimize degradation of the tetrafluoroethyl moiety .

Q. How do computational methods (DFT, MD) predict the compound’s reactivity in catalytic systems?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular Dynamics (MD) simulations model interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways. Software like Gaussian or GROMACS is used, validated against experimental NMR/XRD data .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Analysis : Discrepancies in yields (e.g., 40–85% for fluorination steps) arise from catalyst purity (e.g., Pd/C vs. NiCl₂) or solvent effects. Systematic optimization via Design of Experiments (DoE) identifies critical factors (e.g., solvent polarity, reaction time). Replicating conditions from JP 54-061183 and GB 2045761 patents with rigorous drying of reagents resolves inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.